The Role of Perfluorodecyl Iodide in Advanced Research: A Technical Guide
The Role of Perfluorodecyl Iodide in Advanced Research: A Technical Guide
Perfluorodecyl iodide (PFDI), a specialized fluorinated compound with the chemical formula C10F21I, is a critical building block and intermediate in various fields of advanced research and development.[1] Its unique properties, derived from its highly fluorinated carbon chain, make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the applications, experimental data, and methodologies associated with Perfluorodecyl iodide in a research context.
Physicochemical Properties
The distinct characteristics of Perfluorodecyl iodide are central to its utility in research. The presence of 21 fluorine atoms imparts high chemical inertness, thermal stability, and low surface energy.[1][2] These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C10F21I | [1][2] |
| CAS Number | 423-62-1 | [1][2][3] |
| Molecular Weight | ~645.98 g/mol | [1][3][4] |
| Appearance | White to off-white transparent crystals or solid | [3][5] |
| Density | 1.8 g/cm³ | [1] |
| Melting Point | 65-70 °C | [1][3] |
| Boiling Point | 195-200 °C | [1][3] |
| Refractive Index | 1.317 - 1.335 | [1][6] |
| Vapor Pressure | 0.475 mmHg @ 25 °C | [1] |
| Purity | 97% - >98% | [3][5][6] |
Applications in Chemical Synthesis
Perfluorodecyl iodide is a versatile reagent primarily used to introduce the perfluorodecyl (C10F21) moiety into other molecules. This functionality is crucial for creating materials with specialized properties and for synthesizing complex organic compounds.
Synthesis of Catalysts and Fluorinated Building Blocks
Perfluorodecyl iodide serves as a precursor for creating specialized chemical building blocks. Notable applications include:
-
Preparation of 3,5-bis(perfluorodecyl)phenylboronic acid : This compound acts as a "green" catalyst, facilitating direct amide condensation reactions.[3][5]
-
Synthesis of 3-(perfluorodecyl)prop-1-ene : This molecule is another valuable fluorinated building block for further chemical modifications.[3][5]
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Synthesis of Fluorinated Ene-Ynes : Perfluoroalkyl iodides, including PFDI, can be added to terminal alkynes to generate 1,2-disubstituted vinyl iodides, which are precursors to fluorinated ene-ynes.[7] These structures are important synthons for more complex products.[7]
Caption: Synthetic pathways originating from Perfluorodecyl Iodide.
Applications in Materials Science
The unique properties imparted by the perfluorodecyl group are leveraged extensively in materials science, particularly for creating high-performance and functional surfaces.
Fluorinated Polymers and Coatings
Perfluorodecyl iodide is a foundational component in the synthesis of advanced fluorinated polymers and coatings.[1] These materials are sought after in demanding sectors like aerospace, electronics, and automotive for their exceptional resistance to heat, chemicals, and wear.[2] The low surface energy of the perfluorodecyl chain also provides surfaces with superior water and oil repellency (hydrophobicity and oleophobicity), a property utilized in performance textiles and protective coatings.[1]
Self-Assembled Monolayers (SAMs) for Advanced Lithography
In the field of microelectronics, Perfluorodecyl iodide and its analogs are investigated for their potential in next-generation lithography. A close relative, Perfluorododecyl iodide (I-PFC12), has been studied for its ability to form self-assembled monolayers (SAMs) on substrates like silicon dioxide (SiO2) and titanium dioxide (TiO2).[8][9]
These SAMs are of interest for area-selective deposition (ASD) and as a potential component in resistless extreme ultraviolet (EUV) lithography, which aims to overcome the limitations of traditional photolithography.[8][9] The iodine atom in the molecule readily absorbs EUV photons, which can aid in the patterning process.[8] Research has shown that these SAMs degrade upon exposure to light, with the degradation rate being influenced by the underlying substrate.[8][9]
Quantitative Data on SAM Degradation
| Substrate | Condition | Fluorine Loss | Reference |
| TiO₂ | 1 Month Ambient Light | 10.2% | [8][9] |
| SiO₂ | 1 Month Ambient Light | 6.2% | [8][9] |
The more pronounced defluorination on the photocatalytic TiO₂ substrate highlights its potential for creating contrast in lithographic applications.[8][9]
Experimental Protocol: Vapor Deposition of Perfluoroalkyl Iodide SAMs
The following is a generalized protocol based on the methodology for depositing Perfluorododecyl iodide (I-PFC12) SAMs, which can be adapted for Perfluorodecyl iodide.
Objective: To form a self-assembled monolayer of perfluoroalkyl iodide on a substrate surface.
Materials:
-
Perfluorodecyl iodide
-
Substrates (e.g., SiO₂, TiO₂)
-
Vapor deposition chamber
-
Vacuum pump
-
Heater/temperature controller
-
Analytical equipment (e.g., X-ray Photoelectron Spectrometer - XPS)
Methodology:
-
Substrate Preparation: Clean the substrates thoroughly to remove any organic or particulate contamination. A common method involves sonication in solvents followed by oxygen plasma or UV-ozone treatment to create a reactive, hydroxyl-terminated surface.
-
Deposition Setup: Place the cleaned substrates inside the vapor deposition chamber. Place a measured amount of Perfluorodecyl iodide (e.g., 100 mg) in a crucible within the chamber.[8]
-
Vapor Phase Deposition: Evacuate the chamber to a base pressure. Heat the crucible containing the Perfluorodecyl iodide to a temperature sufficient for sublimation (e.g., 100-150 °C).[8]
-
Monolayer Formation: Allow the vapor to deposit onto the substrates for a set duration (e.g., 1-2 hours).[8] The iodine headgroup is believed to interact with the substrate surface, potentially through halogen bonding, leading to the formation of an ordered monolayer.[8]
-
Post-Deposition: Cool the chamber, bring it back to atmospheric pressure, and remove the coated substrates.
-
Analysis: Characterize the formed SAM using techniques like XPS to confirm elemental composition and assess monolayer quality and degradation over time.[8]
Caption: Workflow for SAM deposition and subsequent analysis.
Role in Drug Development
While not a therapeutic agent itself, Perfluorodecyl iodide is a key intermediate in pharmaceutical research.[1][2] The introduction of perfluoroalkyl chains into drug candidates can significantly enhance their metabolic stability, bioavailability, and lipophilicity.[10] This strategy, known as "fluorous chemistry," is a powerful tool in medicinal chemistry to fine-tune the pharmacokinetic properties of a molecule. Perfluorodecyl iodide provides a direct route to incorporate the C10F21 group, enabling the synthesis of novel drug analogs with potentially improved therapeutic profiles.
Safety and Handling
Perfluorodecyl iodide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4] Proper personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[3] It is also noted to be light-sensitive, and care should be taken during storage and handling.[1] When heated to decomposition, it may release toxic iodine and fluorine vapors, necessitating work in a well-ventilated area.[1]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 全氟碘代癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Perfluorodecyl iodide | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perfluorodecyl iodide | 423-62-1 [chemicalbook.com]
- 6. fluoryx.com [fluoryx.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
